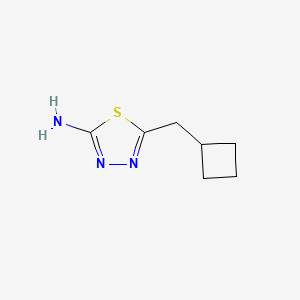

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylmethyl hydrazine with carbon disulfide, followed by cyclization with an appropriate oxidizing agent. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can have enhanced biological activities or different physicochemical properties.

Aplicaciones Científicas De Investigación

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or modulation of their activities.

Pathways Involved: It can affect various biological pathways, including those involved in cell proliferation, apoptosis, and microbial growth.

Comparación Con Compuestos Similares

Similar Compounds

2-Aminothiazole: Known for its antimicrobial and anticancer activities.

2-Aminopyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals.

2-Aminobenzothiazole: Exhibits a wide range of biological activities, including anticancer and anti-inflammatory effects.

Uniqueness

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole is unique due to its specific structure, which imparts distinct physicochemical properties and biological activities. Its cyclobutylmethyl group provides steric hindrance, potentially enhancing its selectivity and potency in biological systems.

Actividad Biológica

2-Amino-5-(cyclobutylmethyl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in the fields of antimicrobial and anticancer therapies. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiadiazole ring with an amino group and a cyclobutylmethyl substituent. The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbon disulfide and subsequent cyclization processes.

Antimicrobial Activity

-

Antibacterial Properties : Several studies have indicated that 1,3,4-thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

Compound Bacterial Strain MIC (μg/mL) This compound S. aureus 32.6 E. coli 47.5 - Antifungal Activity : Similar to its antibacterial properties, this compound has demonstrated antifungal effects against strains such as Aspergillus niger and Candida albicans, with varying degrees of efficacy compared to established antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

-

Cell Viability Studies : Research indicates that this compound can significantly reduce cell viability in cancer cell lines such as LoVo (colorectal cancer) and MCF-7 (breast cancer). The IC50 values observed were notably lower than those for conventional chemotherapeutics like cisplatin .

Cell Line IC50 (μM) LoVo <200 MCF-7 >200 - Mechanism of Action : The anticancer effects are attributed to the inhibition of DNA synthesis without inducing apoptosis, suggesting a unique mechanism that warrants further investigation .

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of certain thiadiazole derivatives:

- Experimental Models : In vitro tests on neuronal cultures exposed to neurotoxic conditions (e.g., glutamate toxicity) demonstrated that these compounds could protect neuronal cells effectively without affecting normal cell viability .

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

- Study on Anticancer Effects : A study reported that derivatives with similar structures significantly inhibited proliferation in multiple cancer cell lines while showing minimal toxicity to normal cells .

- Neuroprotection Against Chemotherapy-Induced Toxicity : In a model assessing neurotoxicity induced by chemotherapeutic agents like cisplatin, certain thiadiazole derivatives exhibited protective effects on neuronal cells .

Propiedades

Fórmula molecular |

C7H11N3S |

|---|---|

Peso molecular |

169.25 g/mol |

Nombre IUPAC |

5-(cyclobutylmethyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C7H11N3S/c8-7-10-9-6(11-7)4-5-2-1-3-5/h5H,1-4H2,(H2,8,10) |

Clave InChI |

TUDVOXZYFRESIF-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)CC2=NN=C(S2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.